molecular formula C12H11NOS B372234 N-methyl-N-phenylthiophene-2-carboxamide CAS No. 5349-50-8

N-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B372234
CAS No.: 5349-50-8
M. Wt: 217.29g/mol
InChI Key: BOZHRPMAQWSIKH-UHFFFAOYSA-N
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Description

N-methyl-N-phenylthiophene-2-carboxamide (CAS 5349-50-8) is a high-value chemical scaffold based on the thiophene carboxamide structure, which is recognized in medicinal chemistry for its versatile pharmacological properties . This specific N-methyl-N-phenyl derivative serves as a key intermediate and functional motif in developing novel bioactive compounds. Research into analogous thiophene-2-carboxamide derivatives has demonstrated significant and diverse biological activities, making this chemical class a promising area of investigation. These compounds have shown potent antibacterial efficacy against a panel of pathogenic Gram-positive bacteria (including Staphylococcus aureus and Bacillus subtilis ) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa ), with some derivatives exhibiting activity indexes comparable to the antibiotic ampicillin . Furthermore, thiophene carboxamide derivatives exhibit pronounced antiproliferative and anticancer properties . Studies have identified specific derivatives that act as biomimetics of the anticancer medication Combretastatin A-4 (CA-4), showing potent activity against hepatocellular carcinoma cell lines (Hep3B) by potentially inhibiting tubulin polymerization, a mechanism crucial for halting cell division . Additional research highlights the role of thiophene carboxamide scaffolds in overcoming a major challenge in oncology: multidrug resistance (MDR) . Certain derivatives function as effective P-glycoprotein (P-gp) inhibitors, reversing resistance to chemotherapeutic agents like doxorubicin and paclitaxel in resistant cancer cell lines, thereby restoring the efficacy of standard treatments . The electron delocalization of the sulfur atom in the thiophene ring enhances its binding potential to biological targets, while the carboxamide group allows for strategic functionalization, enabling fine-tuning of selectivity and potency for various research applications . This compound is provided for research purposes only.

Properties

IUPAC Name

N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHRPMAQWSIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968214
Record name N-Methyl-N-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-50-8
Record name N-Methyl-N-phenylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

N-methyl-N-phenylthiophene-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of derivatives with enhanced properties. The compound's versatility is evident in its use as a precursor in the synthesis of:

  • Antimicrobial agents
  • Anticancer drugs
  • Enzyme inhibitors

The compound's reactivity facilitates the introduction of functional groups that can modify its biological activity or improve solubility.

Medicinal Chemistry

Research has indicated that this compound possesses potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action may involve interference with specific molecular targets, leading to altered enzyme or receptor activities.

Anticancer Properties

This compound has been investigated for its anticancer effects, showing promise as an inhibitor of specific cancer cell lines. Preliminary studies suggest that it may inhibit certain viral strains, highlighting its relevance in antiviral drug development.

Biological Research

The compound's interactions with biological systems have been extensively studied to elucidate its mechanisms of action. Research indicates that it may bind to specific enzymes or receptors, influencing their activity.

Case Studies

Several case studies have highlighted the biological effects of this compound:

StudyFocusFindings
Study 1Antimicrobial effectsDemonstrated inhibition against Staphylococcus aureus and Bacillus subtilis
Study 2Anticancer activityShowed selective cytotoxicity against cancer cell lines
Study 3Enzyme inhibitionIdentified as a potential inhibitor for IKK-2 enzyme, relevant in inflammatory diseases

These studies underscore the compound's potential as a lead candidate for drug development.

Comparison with Similar Compounds

Key Findings :

  • The nitro group at the thiophene 5-position in Compounds 1 and 2 enhances electrophilicity, critical for binding bacterial targets .
  • Fluorine substituents (e.g., in Compound 2) improve compound stability and bioavailability compared to non-fluorinated analogs .

Antiviral Thiophene Carboxamides

N-Benzyl-N-phenylthiophene-2-carboxamide analogs (e.g., Compound 5a ) inhibit enterovirus 71 (EV71) with low micromolar EC₅₀ values:

Compound Substituents EC₅₀ (EV71) Key Feature Reference
N-methyl-N-phenyl derivative Methyl, phenyl N/A Simpler substituents
Compound 5a 4-Bromobenzyl, 4-fluorophenyl 1.42 µM Halogenation enhances antiviral potency

Key Findings :

  • The thiophene-2-carboxamide core is essential for antiviral activity across analogs .
  • Bulky substituents (e.g., bromobenzyl in Compound 5a) improve binding to viral targets, whereas smaller groups (e.g., methyl in N-methyl-N-phenyl derivative) may reduce efficacy .

Structural and Crystallographic Studies

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits a dihedral angle of 13.53° between the thiophene and benzene rings, influencing supramolecular interactions. Its nitro group forms weak C–H···O bonds, absent in the N-methyl-N-phenyl derivative .
  • Methyl 2-(thiophene-2-carboxamido)benzoate () adopts a planar conformation with partial double-bond character in the carboxamide C–N bond (1.365 Å), similar to other thiophene carboxamides .

Functionalized Derivatives

Compound Substituents Application Reference
N-{4-[acetyl(methyl)amino]phenyl} derivative Acetyl-methylamino group Probable kinase modulation
N-hydroxythiophene-2-carboxamide Hydroxylamine substituent Metal chelation

Key Insight : Polar substituents (e.g., hydroxyl, acetyl) alter solubility and target engagement compared to the lipophilic N-methyl-N-phenyl derivative.

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves reacting thiophene-2-carbonyl chloride with N-methylaniline under Schotten-Baumann conditions. The acyl chloride reacts with the secondary amine via nucleophilic acyl substitution, forming the target carboxamide. Key reagents include:

  • Thiophene-2-carbonyl chloride (1.0 equiv)

  • N-Methylaniline (1.0 equiv)

  • Triethylamine (TEA, 2.0 equiv) as a base

  • Anhydrous dichloromethane (DCM) as the solvent.

Procedural Details

  • Step 1 : Dissolve thiophene-2-carbonyl chloride (5.0 mmol) in DCM (15 mL) at 0°C under nitrogen.

  • Step 2 : Add N-methylaniline (5.0 mmol) dropwise, followed by TEA (10.0 mmol).

  • Step 3 : Stir at room temperature for 8 hours.

  • Step 4 : Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield and Characterization

  • Yield : 90%.

  • 1H NMR (CDCl₃): δ 7.43 (d, J = 5.2 Hz, 1H, thiophene-H), 7.30–7.15 (m, 5H, phenyl-H), 3.40 (s, 3H, N-CH₃).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (thiophene ring).

Photoredox-Catalyzed Dealkylation/Acylation

Catalytic System and Conditions

This method employs visible-light photocatalysis to demethylate tertiary amines followed by acylation:

  • Photocatalyst : Cz-NI-Ph (1 mol%)

  • Base : K₃PO₄ (1.5 equiv)

  • Acylating agent : Thiophene-2-carbonyl chloride (1.5 equiv)

  • Light source : White LEDs (450 nm)

  • Solvent : Ethyl acetate/water (9:1).

Reaction Workflow

  • Step 1 : Combine Cz-NI-Ph, K₃PO₄, and N-methylaniline in ethyl acetate/water.

  • Step 2 : Add thiophene-2-carbonyl chloride under nitrogen.

  • Step 3 : Irradiate with white LEDs at 25°C for 6 hours.

  • Step 4 : Extract with ethyl acetate, dry, and purify via flash chromatography.

Performance Metrics

  • Yield : 99%.

  • 1H NMR (CDCl₃): δ 7.41 (dd, J = 3.6 Hz, 1H), 7.25–7.10 (m, 5H), 3.35 (s, 3H).

  • Advantage : Avoids harsh acidic/basic conditions, enabling high functional group tolerance.

Multicomponent Gewald Thiophene Synthesis

Thiophene Ring Construction

The Gewald reaction builds the thiophene core from ketones, cyanoacetate, and sulfur:

  • Starting materials : 3-Oxo-N-phenylbutanamide, malononitrile, elemental sulfur.

  • Catalyst : Triethylamine (TEA).

  • Solvent : Ethanol under reflux.

Synthetic Pathway

  • Step 1 : Heat 3-oxo-N-phenylbutanamide (0.1 mol), malononitrile (0.1 mol), sulfur (0.1 mol), and TEA in ethanol at 80°C for 3 hours.

  • Step 2 : Cool, filter, and recrystallize from ethanol to obtain 5-amino-4-cyano-N-phenylthiophene-2-carboxamide.

  • Step 3 : Methylate the amine using methyl iodide or dimethyl sulfate.

Key Data

  • Intermediate yield : 80% (5-amino-4-cyano derivative).

  • 1H NMR (DMSO-d₆): δ 6.90 (s, 2H, NH₂), 2.50 (s, 3H, CH₃).

  • Limitation : Requires post-synthetic methylation, reducing overall atom economy.

Comparative Analysis of Methods

ParameterAcyl Chloride CouplingPhotoredoxGewald Synthesis
Yield 90%99%60–70% (overall)
Reaction Time 8–12 hours6 hours3 hours (per step)
Purification Column chromatographyFlash chromatographyRecrystallization
Scalability Pilot-scale feasibleLab-scale optimizedLimited by multi-step route
Equipment Needs Standard glasswarePhotoreactorReflux apparatus

Challenges and Optimization Strategies

Photoredox Catalyst Cost

Cz-NI-Ph, while efficient, is expensive. Screening cheaper organophotocatalysts (e.g., eosin Y) could improve cost-efficiency.

Gewald Reaction Byproducts

Sulfur byproducts complicate purification. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield by 15% .

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